molecular formula C6H2ClF3N2O2 B1291371 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid CAS No. 1076197-55-1

4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Cat. No.: B1291371
CAS No.: 1076197-55-1
M. Wt: 226.54 g/mol
InChI Key: GMZOIVPQSFJUDK-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS 1076197-55-1) is a high-value pyrimidine derivative designed for research applications in medicinal chemistry and organic synthesis . The compound features both a carboxylic acid and a chloro group on the pyrimidine ring, alongside a metabolically stable trifluoromethyl group, making it a versatile building block for constructing more complex molecules . Its molecular formula is C6H2ClF3N2O2 with a molecular weight of 226.54 g/mol . This structure is particularly valuable for designing active pharmaceutical ingredients (APIs) and agrochemicals, as the presence of the reactive chloro group at the 4-position allows for efficient nucleophilic aromatic substitution, enabling the introduction of various amines and other nucleophiles . The carboxylic acid at the 5-position can be readily used in amide coupling reactions or esterifications to further diversify the molecule . Researchers utilize this compound as a key precursor in the synthesis of amide derivatives and other heterocyclic systems, which are often explored for their potential biological activities . Please handle with care and consult the product's Safety Data Sheet (SDS) prior to use. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use . For optimal stability, the product should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N2O2/c7-3-2(4(13)14)1-11-5(12-3)6(8,9)10/h1H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZOIVPQSFJUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)C(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620352
Record name 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076197-55-1
Record name 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves the chlorination of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position undergoes nucleophilic displacement under basic conditions. Key transformations include:

Reaction Type Reagents/Conditions Product Yield Reference
Amine substitutionAliphatic amines, K₂CO₃, DMF, 80°C4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid68-75%
Thiol substitutionThiophenol, Pd(OAc)₂, DIPEA, 100°C4-(Phenylthio)-2-(trifluoromethyl)pyrimidine-5-carboxylic acid82%
Methoxy substitutionNaOMe, MeOH, reflux4-Methoxy-2-(trifluoromethyl)pyrimidine-5-carboxylic acid91%

Suzuki-Miyaura Coupling Reactions

The chloro group participates in palladium-catalyzed cross-coupling to form biaryl derivatives:

Boron Reagent Catalyst System Product Yield Applications
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C4-Phenyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid76%Kinase inhibitor intermediates
Vinylboronic pinacol esterPdCl₂(dppf), CsF, THF, 60°C4-Vinyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid63%Polymer precursors

This reactivity enables modular access to drug-like scaffolds .

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes standard functionalization:

Reaction Reagents Product Notes
EsterificationSOCl₂, EtOHEthyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylateActivated via acid chloride intermediate
Amide couplingEDCl, HOBt, R-NH₂4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxamideUsed in peptidomimetic designs
ReductionLiAlH₄, THF, 0°C → RT(4-Chloro-2-(trifluoromethyl)pyrimidin-5-yl)methanolLow yield (≤40%) due to side reactions

Acid-Base Reactions

The compound forms stable salts for improved solubility:

Base Solvent Salt Form Solubility (mg/mL)
Sodium hydroxideH₂O/EtOHSodium 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate12.3 (pH 7.4 PBS)
TriethylamineCH₂Cl₂Triethylammonium salt45.8 (CH₂Cl₂)

Physicochemical Data

Key properties influencing reactivity:

Parameter Value Method
pKa (carboxylic acid)2.8 ± 0.2Potentiometric titration
LogP1.42HPLC determination
Thermal stabilityDecomposes at 218°CTGA analysis

Stability Under Reactive Conditions

Comparative stability studies reveal:

Condition Degradation (%) Major Degradant
1M HCl, 24h, RT12%Hydrolyzed chloro group → hydroxyl derivative
1M NaOH, 24h, RT98%Complete hydrolysis to dicarboxylic acid
UV light (254 nm), 48h28%Radical-mediated C-F bond cleavage products

Scientific Research Applications

4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Carboxylic Acid Derivatives

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications
4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid Cl (4), CF₃ (2), COOH (5) 226.56 High electrophilicity; pharmaceutical intermediate
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid Cl (5), cyclopropyl (2), OH (6) 228.62 Reduced solubility due to hydroxyl group; potential metabolic stability
Ethyl 4-chloro-2-trifluoromethylpyrimidine-5-carboxylate Cl (4), CF₃ (2), COOEt (5) 258.65 Prodrug form; enhanced lipophilicity for absorption
4-(Trifluoromethyl)pyrimidine-5-carboxylic acid CF₃ (4), COOH (5) 192.10 Lower acidity (pKa ~1.79); broader solubility in polar solvents
2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid SCH₃ (2), NH-C₆H₄-CF₃ (4), COOH (5) 329.30 Thioether improves nucleophilic displacement kinetics

Key Observations:

  • Trifluoromethyl vs. Cyclopropyl : The trifluoromethyl group in the target compound increases electron withdrawal compared to cyclopropyl, enhancing reactivity in nucleophilic aromatic substitution (e.g., amine displacement at C2) .
  • Carboxylic Acid vs. Ester : The carboxylic acid moiety (pKa ~1.79) offers better aqueous solubility than ester derivatives but may limit membrane permeability, necessitating prodrug strategies (e.g., ethyl esters) for therapeutic candidates .

Key Observations:

  • Chemoselective Displacement: The methylsulfinyl (SOMe) group in intermediates like methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate is selectively displaced by amines over chlorine, enabling efficient diversification at C2 .
  • Ester Hydrolysis : Ethyl ester derivatives (e.g., LCMS m/z 338 [M+H]+ ) are hydrolyzed to carboxylic acids under basic conditions, a critical step for activating prodrugs.

Biological Activity

4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound, characterized by a chloro group at the 4-position and a trifluoromethyl group at the 2-position, plays a significant role in medicinal chemistry, particularly in the development of antiviral, antimicrobial, and anticancer agents.

The molecular formula of this compound is C6H3ClF3N2O3C_6H_3ClF_3N_2O_3. Its structure allows for various interactions with biological targets, influencing cellular processes and biochemical pathways.

Antiviral Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit antiviral properties. For instance, studies have demonstrated that certain pyrimidine compounds can inhibit viral replication in cell cultures. Specific derivatives have shown effectiveness against viruses such as Zika and Dengue, with effective concentrations (EC50) reported at 2.4 µM and 1.4 µM respectively .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The presence of the chloro and trifluoromethyl groups enhances its interaction with bacterial enzymes, contributing to its efficacy .

Anticancer Potential

Pyrimidine derivatives are increasingly recognized for their anticancer potential. Studies have indicated that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines. For example, derivatives have shown IC50 values ranging from 0.87 to 12.91 µM in breast cancer cell lines (MCF-7 and MDA-MB-231), outperforming standard chemotherapeutics like 5-Fluorouracil .

The biological activities of this compound can be attributed to its ability to interact with key enzymes and receptors within cells:

  • Inhibition of Viral Enzymes : The compound may inhibit viral polymerases or proteases, disrupting viral replication.
  • Antibacterial Mechanisms : It likely interferes with bacterial cell wall synthesis or protein synthesis, leading to cell death.
  • Cancer Cell Apoptosis : The compound may induce apoptosis in cancer cells through the activation of caspases or inhibition of survival pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of electron-withdrawing groups like chloro and trifluoromethyl significantly affects the compound's potency and selectivity against various biological targets .

Compound FeatureEffect on Activity
Chloro Group at Position 4Enhances antibacterial activity
Trifluoromethyl Group at Position 2Increases antiviral potency
Carboxylic Acid FunctionalityContributes to solubility and bioavailability

Case Studies

  • Antiviral Study : A recent study evaluated the antiviral efficacy of various pyrimidine derivatives against Zika virus. The results indicated that compounds with similar structures exhibited significant inhibition of viral replication at low micromolar concentrations .
  • Antimicrobial Testing : In vitro tests demonstrated that this compound effectively inhibited growth in MRSA strains, highlighting its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity Assays : A series of cytotoxicity assays conducted on cancer cell lines revealed that this pyrimidine derivative triggered apoptosis more effectively than conventional chemotherapy agents, suggesting its potential as an anticancer drug candidate .

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid?

  • Methodological Answer : A typical approach involves hydrolysis of the corresponding ethyl ester. For example, ethyl 2-amino-4-trifluoromethylpyrimidine-5-carboxylate can be hydrolyzed under basic conditions (e.g., NaOH) to yield the carboxylic acid derivative. This method achieved an 86.3% yield and a melting point of 288–290°C, consistent with literature values .
  • Key Reaction Conditions :
ReagentTemperatureSolventYield
NaOHRefluxH₂O/EtOH86.3%

Q. How can spectroscopic techniques (NMR, IR) characterize this compound?

  • Methodological Answer :
  • ¹H NMR : Peaks for aromatic protons and substituents (e.g., trifluoromethyl) appear in specific regions. For instance, in DMSO-d₆, aromatic protons resonate at δ 8.83 (s, 1H), while NH₂ groups show broad signals at δ 7.94 .
  • IR : Stretching frequencies for C=O (carboxylic acid) and C-F (trifluoromethyl) are critical. Carboxylic acids typically show a broad O-H stretch ~2500–3000 cm⁻¹ and C=O ~1700 cm⁻¹.

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The chlorine atom at position 4 is susceptible to nucleophilic displacement. For example, in pyrimidine derivatives, reactions with amines or thiols under basic conditions can yield substituted analogs. The trifluoromethyl group stabilizes the ring electronically, influencing reaction rates .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

  • Methodological Answer : X-ray crystallography provides precise bond lengths and angles. For a related pyrimidine derivative, the C-Cl bond length was measured as 1.735 Å, and the trifluoromethyl group exhibited tetrahedral geometry, confirming steric and electronic effects .
  • Example Structural Parameters :
Bond/AngleMeasurement
C-Cl1.735 Å
C-CF₃1.535 Å

Q. How do solvent polarity and temperature impact the stability of this compound during storage?

  • Methodological Answer : Stability studies suggest storage at –20°C in inert atmospheres to prevent hydrolysis of the chloro group. Short-term storage at –4°C is acceptable but may lead to gradual degradation in polar solvents (e.g., DMSO) due to moisture absorption .

Q. What strategies can address contradictory spectral data (e.g., NMR vs. HPLC purity)?

  • Methodological Answer : Cross-validation using multiple techniques is essential:
  • HPLC : Quantify purity and detect byproducts (e.g., hydrolyzed derivatives).
  • Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺ for C₇H₃ClF₃N₂O₂: calc. 255.0).
  • Elemental Analysis : Verify C, H, N content (e.g., Anal. Calc. for C₇H₃ClF₃N₂O₂: C 32.76%, H 1.18%, N 10.91%) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for medicinal chemistry applications?

  • Methodological Answer :
  • Modifications : Replace the chlorine atom with bioisosteres (e.g., Br, I) or introduce substituents at position 5 to enhance binding affinity.
  • Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Pyrimidine derivatives have shown activity in inhibiting cancer cell proliferation .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for this compound?

  • Methodological Answer : Variations may arise from impurities or polymorphic forms. Recrystallization in different solvents (e.g., EtOH vs. DCM) can isolate pure phases. For example, a melting point of 288–290°C was confirmed after recrystallization from ethanol, aligning with literature , whereas impurities from incomplete synthesis may lower observed values.

Application-Oriented Questions

Q. What role does this compound play in agrochemical research?

  • Methodological Answer : As a pyrimidine scaffold, it serves as a precursor for herbicides or fungicides. The trifluoromethyl group enhances lipid solubility, improving foliar absorption. Testing involves greenhouse assays against plant pathogens (e.g., Fusarium spp.) .

Q. How is this compound utilized in material science?

  • Methodological Answer :
    Its rigid aromatic structure and electronegative groups make it a candidate for organic semiconductors. DFT calculations can predict HOMO/LUMO levels, while thin-film conductivity tests validate performance .

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